

# (5-Carboxypentyl)triphenylphosphonium bromide chemical properties

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## Compound of Interest

Compound Name: 5-Carboxypentyl(triphenyl)phosphonium;bromide

Cat. No.: B023844

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An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide

## For Researchers, Scientists, and Drug Development Professionals

(5-Carboxypentyl)triphenylphosphonium bromide, with CAS number 50889-29-7, is a versatile organophosphorus compound.<sup>[1][2]</sup> It serves as a crucial reagent in organic synthesis, particularly in Wittig reactions, and as a valuable tool in biomedical research and drug delivery.<sup>[2][3][4]</sup> Its unique molecular structure, combining a lipophilic triphenylphosphonium cation with a carboxylic acid functional group, allows for a wide range of applications, from creating carbon-carbon double bonds to targeting mitochondria within living cells.<sup>[2]</sup>

This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Carboxypentyl)triphenylphosphonium bromide, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams.

## Core Chemical and Physical Properties

(5-Carboxypentyl)triphenylphosphonium bromide is typically a white to off-white or light yellow crystalline powder.<sup>[2][5]</sup> It is known to be hygroscopic and should be stored in an inert

atmosphere at room temperature.[6]

**Table 1: Physicochemical Properties**

Property	Value	Reference
CAS Number	50889-29-7	[1][2][7][8]
Molecular Formula	C <sub>24</sub> H <sub>26</sub> BrO <sub>2</sub> P	[2][7][9]
Molecular Weight	457.34 g/mol	[2][7][8]
Melting Point	197 - 203 °C	[2][9]
Appearance	White to light yellow powder/crystal	[2]
Solubility	Soluble in Chloroform and Methanol	[1][6]
Purity	≥95% - 99% (depending on supplier)	[2]

**Table 2: Computed Molecular Properties**

Property	Value	Reference
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	9	[7]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[7]
Exact Mass	456.08538 Da	[7]

## Experimental Protocols

### Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

There are two primary methods for the synthesis of this Wittig salt.

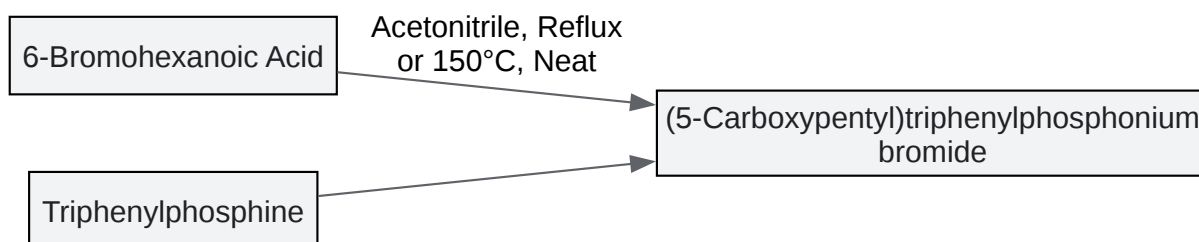
Method A: Reflux in Acetonitrile<sup>[1]</sup> This procedure involves the reaction of 6-bromohexanoic acid and triphenylphosphine in a suitable solvent.

- Reactants:
  - 6-bromohexanoic acid (1.0 eq, e.g., 10.00 g, 51.27 mmol)
  - Triphenylphosphine (1.05 eq, e.g., 14.12 g, 53.83 mmol)
  - Freshly distilled acetonitrile (e.g., 50 mL)
- Procedure:
  - Dissolve 6-bromohexanoic acid and triphenylphosphine in acetonitrile in a round-bottom flask.
  - Reflux the reaction mixture for 48 hours under vigorous stirring.
  - After the reaction is complete, cool the solution to room temperature.
  - Induce precipitation of the Wittig salt by scraping the inner wall of the flask.
  - Collect the solid product by filtration, wash with a suitable solvent like ether, and dry in vacuo.

Method B: Neat Reaction<sup>[9]</sup> This method involves heating the reactants together without a solvent.

- Reactants:
  - 6-bromohexanoic acid (e.g., 19.5 g)
  - Triphenylphosphine (e.g., 26.3 g)
- Procedure:

- Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.
- Heat the mixture at 150°C for three hours.
- Cool the reaction to room temperature. The crude product will solidify.
- For purification, dissolve the crude product in chloroform (e.g., 200 mL).
- Add ether to the chloroform solution until the cloud point is reached.
- Store the mixture at 0°C for several hours to facilitate crystallization.
- Collect the solids by filtration, wash with ether, and dry in vacuo. The reported yield is 41.3 g.[9]



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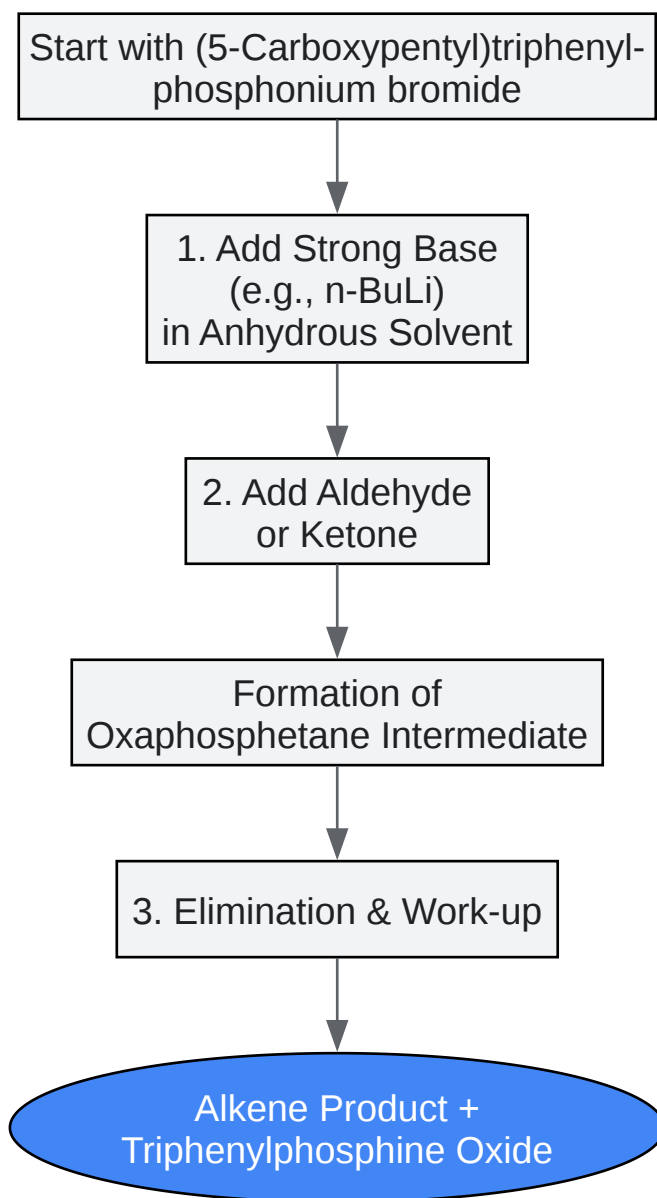
*Synthesis of the target compound.*

## General Protocol for Wittig Reaction

(5-Carboxypentyl)triphenylphosphonium bromide is a precursor to a phosphorus ylide, which is the key reactive species in a Wittig reaction to form an alkene from a carbonyl compound.

- Step 1: Ylide Formation
  - Suspend the (5-Carboxypentyl)triphenylphosphonium bromide (1.0 eq) in a dry, aprotic solvent (e.g., THF, ether, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the suspension in an ice bath (0°C).

- Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to deprotonate the phosphonium salt, forming the bright red/orange phosphorus ylide. Stir for 1 hour at this temperature.
- Step 2: Reaction with Carbonyl
  - Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde/ketone.
- Step 3: Work-up and Purification
  - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
  - Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Wash the combined organic layers sequentially with water and brine.
  - Dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent in vacuo.
  - The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify the alkene using column chromatography.



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*General workflow for a Wittig reaction.*

## Applications in Drug Development and Research

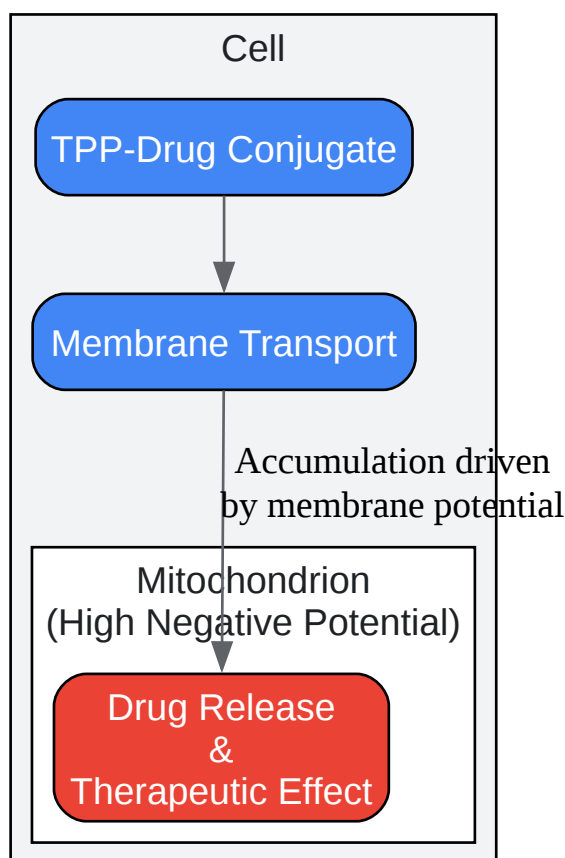
The dual nature of the molecule—a lipophilic cation and a reactive carboxylic acid—makes it highly valuable in pharmaceutical and biological research.

## Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is lipophilic and can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, these TPP-based molecules accumulate within the mitochondria. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in various diseases, including cancer.[2] The carboxylic acid group provides a convenient handle for conjugating drugs or imaging agents.

A related compound, (4-carboxybutyl)triphenylphosphonium bromide, has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.[10][11]

### Mitochondrial Drug Delivery Pathway



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*Mitochondrial targeting using a TPP-conjugate.*

## Synthetic Intermediate

As a Wittig reagent, it is instrumental in the synthesis of complex organic molecules. Its applications as a reactant include the preparation of:

- Inhibitors of protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity. [\[1\]](#)
- Antitumor agents based on folate receptor-specific glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors. [\[1\]](#)[\[11\]](#)
- Prostaglandins and their analogs. [\[11\]](#)
- Peptide nucleic acids (PNA). [\[1\]](#)
- Antimycobacterial agents such as methyl alkenyl quinolones. [\[11\]](#)

## Spectral and Analytical Data

While detailed spectra are typically provided by the supplier upon request, the availability of key analytical data has been confirmed.

**Table 3: Available Analytical Data**

Analysis Type	Status	Reference
NMR	Data available to confirm structure	<a href="#">[12]</a>
HPLC	Used to determine purity (≥95.0% to ≥98.5%)	<a href="#">[2]</a> <a href="#">[5]</a>
LC-MS	Data available from suppliers	<a href="#">[12]</a>
ATR-IR	Spectrum available from sources like Bio-Rad Laboratories	<a href="#">[7]</a>
Elemental Analysis	Calculated: C, 63.03; H, 5.73; Br, 17.47. Found: C, 63.00; H, 5.76; Br, 17.54.	<a href="#">[9]</a>



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